N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine
Description
N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine is a complex organic compound that features a combination of aromatic, ether, amine, and halogen functional groups
Properties
IUPAC Name |
N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClF3N2O2/c1-17(2,18(20,21)22)13-23-12-14-3-4-16(15(19)11-14)26-10-7-24-5-8-25-9-6-24/h3-4,11,23H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLUKXNEMRULFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)OCCN2CCOCC2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the aromatic ether: This step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under basic conditions to form the ether linkage.
Introduction of the trifluoromethyl group: The next step involves the reaction of the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.
Formation of the final amine: The final step involves the reductive amination of the intermediate with 3,3,3-trifluoro-2,2-dimethylpropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
Uniqueness
N-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-3,3,3-trifluoro-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
